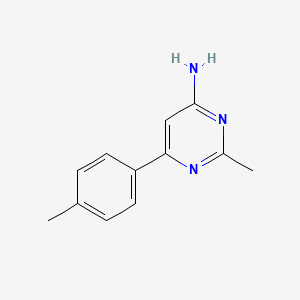
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the class of pyrimidines Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines . These steps are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and automated systems can help in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonyl derivatives, while reduction may yield amine derivatives.
科学的研究の応用
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological system involved .
類似化合物との比較
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine can be compared with other similar compounds such as:
4-Methyl-6-phenylpyrimidin-2-amine: Similar structure but different substitution pattern.
2-Amino-4-hydroxy-6-methylpyrimidine: Contains a hydroxyl group instead of an amine.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Contains additional functional groups and different substitution pattern.
生物活性
2-Methyl-6-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its biological effects, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Antitrypanosomal Activity
Research has demonstrated that this compound exhibits significant antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies indicate that this compound can inhibit the growth of the parasite effectively, suggesting its potential as a therapeutic agent in treating this disease.
Antiplasmodial Activity
Additionally, derivatives of this compound have shown promise in combating malaria by inhibiting Plasmodium falciparum. This antiplasmodial activity highlights its potential role in addressing malaria, a major global health concern.
The biological activity of this compound is attributed to its interaction with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, which may elucidate the mechanisms through which it exerts its effects. Techniques such as molecular docking and kinetic assays have been employed to assess these interactions.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Methylpyrimidine-2-amines | Pyrimidine core with varying substitutions | Exhibits diverse biological activities |
| 2-Amino-6-(methylphenyl)pyrimidine | Similar pyrimidine structure but different substituents | Potential antitumor properties |
| 6-Trifluoromethylpyrimidines | Pyrimidines with trifluoromethyl groups | Enhanced lipophilicity and biological activity |
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of this compound:
- Antitrypanosomal Study : A study demonstrated that this compound exhibited an IC50 value of 0.5 µM against Trypanosoma brucei, indicating potent activity compared to standard treatments.
- Antiplasmodial Study : In another research effort, derivatives were tested against Plasmodium falciparum, revealing IC50 values ranging from 0.8 to 1.5 µM, suggesting effective inhibition.
- Molecular Docking Studies : Computational studies indicated favorable binding interactions with target proteins involved in the metabolic pathways of these pathogens, further supporting its potential as a drug candidate.
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-methyl-6-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3,(H2,13,14,15) |
InChIキー |
CURWXPMETLWINM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















